
2-Ethyl-1-fluoro-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-fluoro-4-methoxybenzene is an organic compound with the chemical formula C9H11FO. It has various applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-fluoro-4-methoxybenzene is not well understood. However, it is believed to interact with various biological molecules, such as enzymes and receptors, to produce its effects.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to have antimicrobial, antifungal, and antitumor activities. It also has antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Ethyl-1-fluoro-4-methoxybenzene in lab experiments include its unique properties, such as its ability to act as a building block in the synthesis of various compounds. However, its limitations include its toxicity and the need for specialized equipment and expertise to handle it safely.
Orientations Futures
For 2-Ethyl-1-fluoro-4-methoxybenzene research include exploring its potential as a therapeutic agent for various diseases, such as cancer and inflammation. It can also be used in the development of new materials and catalysts for organic synthesis. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, this compound is a versatile compound with various scientific research applications. Its unique properties make it a valuable building block in the synthesis of various compounds, and its potential therapeutic properties make it an interesting target for future research. However, its toxicity and the need for specialized equipment and expertise to handle it safely should be taken into consideration.
Applications De Recherche Scientifique
2-Ethyl-1-fluoro-4-methoxybenzene has various applications in scientific research. It is used as a building block in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
196519-61-6 |
|---|---|
Formule moléculaire |
C9H11FO |
Poids moléculaire |
154.18 g/mol |
Nom IUPAC |
2-ethyl-1-fluoro-4-methoxybenzene |
InChI |
InChI=1S/C9H11FO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3 |
Clé InChI |
WVDJPQIQKSISAH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)OC)F |
SMILES canonique |
CCC1=C(C=CC(=C1)OC)F |
Synonymes |
Benzene, 2-ethyl-1-fluoro-4-methoxy- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

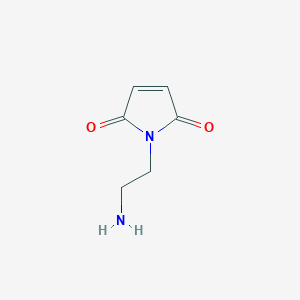

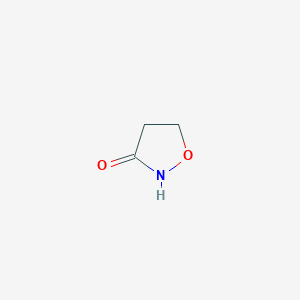
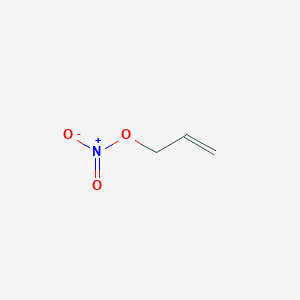
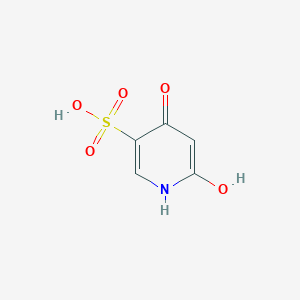
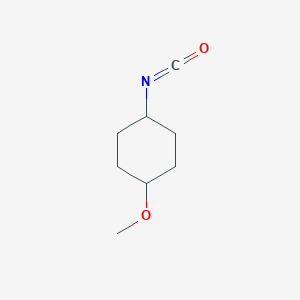




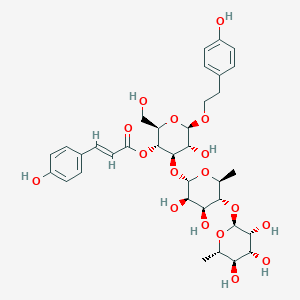
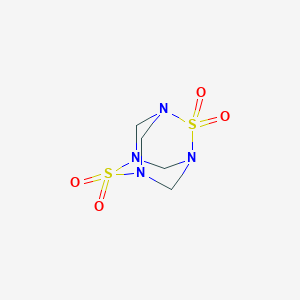
![4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline](/img/structure/B181448.png)
